molecular formula C18H21N3O B7124032 2-methyl-2-[2-(4,5,6,7-tetrahydro-1H-indazol-7-yloxymethyl)phenyl]propanenitrile

2-methyl-2-[2-(4,5,6,7-tetrahydro-1H-indazol-7-yloxymethyl)phenyl]propanenitrile

Cat. No.: B7124032
M. Wt: 295.4 g/mol
InChI Key: WVLZCYKNFILJOU-UHFFFAOYSA-N
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Description

2-methyl-2-[2-(4,5,6,7-tetrahydro-1H-indazol-7-yloxymethyl)phenyl]propanenitrile is a complex organic compound featuring an indazole moiety. Indazole derivatives are known for their diverse biological activities, including anti-inflammatory, antimicrobial, anticancer, and other pharmacological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions to form the indazole ring

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on maximizing yield and purity. This often includes the use of high-throughput reactors and continuous flow chemistry techniques to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-methyl-2-[2-(4,5,6,7-tetrahydro-1H-indazol-7-yloxymethyl)phenyl]propanenitrile can undergo various chemical reactions, including:

    Oxidation: The indazole moiety can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the nitrile group.

Major Products

    Oxidation: Indazole oxides.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-methyl-2-[2-(4,5,6,7-tetrahydro-1H-indazol-7-yloxymethyl)phenyl]propanenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methyl-2-[2-(4,5,6,7-tetrahydro-1H-indazol-7-yloxymethyl)phenyl]propanenitrile involves its interaction with specific molecular targets and pathways. The indazole moiety is known to interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of inflammatory pathways or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Indazole: A simpler compound with similar biological activities.

    Indole: Another heterocyclic compound with a similar structure but different biological properties.

    Benzimidazole: Shares structural similarities and exhibits diverse pharmacological activities.

Uniqueness

2-methyl-2-[2-(4,5,6,7-tetrahydro-1H-indazol-7-yloxymethyl)phenyl]propanenitrile is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to other indazole derivatives .

Properties

IUPAC Name

2-methyl-2-[2-(4,5,6,7-tetrahydro-1H-indazol-7-yloxymethyl)phenyl]propanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O/c1-18(2,12-19)15-8-4-3-6-14(15)11-22-16-9-5-7-13-10-20-21-17(13)16/h3-4,6,8,10,16H,5,7,9,11H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVLZCYKNFILJOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#N)C1=CC=CC=C1COC2CCCC3=C2NN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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